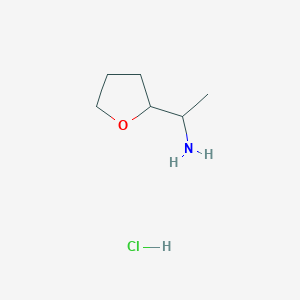
1-Tetrahydrofuran-2-ylethanamine hydrochloride
Descripción general
Descripción
1-Tetrahydrofuran-2-ylethanamine hydrochloride is a chemical compound with the CAS Number: 1401425-31-7 . Its IUPAC name is 1-(tetrahydrofuran-2-yl)ethan-1-amine hydrochloride . It has a molecular weight of 151.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c1-5(7)6-3-2-4-8-6;/h5-6H,2-4,7H2,1H3;1H . This code provides a specific string of characters representing the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 151.64 . The compound’s molecular formula is C6H14ClNO .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-Tetrahydrofuran-2-ylethanamine hydrochloride has been utilized in various chemical syntheses and structural characterizations. For instance, its reaction with ammonium tetrasulfidotungstate led to the formation of compounds with specific crystallization properties and structural features. These compounds demonstrate interactions between organic cations and anions, which are of interest in the field of chemical synthesis (Srinivasan et al., 2009).
Pharmacology
In pharmacological research, derivatives of 1-tetrahydrofuran-2-ylethanamine have been explored. For example, thiazol-4-ylethanamine derivatives, closely related to 1-tetrahydrofuran-2-ylethanamine, have been synthesized and evaluated for their histaminergic H1-receptor activities. These studies contribute to understanding the pharmacological properties of such compounds (Walczyński et al., 1999).
Antidepressant Effect
Research has also been conducted on chlorinated tetracyclic compounds, including derivatives of 1-tetrahydrofuran-2-ylethanamine, for their potential antidepressant effects. This includes studies on their synthesis and evaluation in animal models, providing insights into new therapeutic options for depression (Karama et al., 2016).
Insecticide Development
A novel method for synthesizing dinotefuran, an insecticide, using a derivative of 1-tetrahydrofuran-2-ylethanamine as a key intermediate, highlights the compound's utility in developing agricultural chemicals. This research contributes to the field of pest control and agrochemical development (Li & Wang, 2018).
Material Science
In material science, this compound is involved in the development of new monomers for adhesive polymers. Its synthesis and properties are crucial for applications like dental adhesives, demonstrating its importance in polymer science and engineering (Moszner et al., 2006).
Ring-Opening Polymerization
The compound has been used in ring-opening polymerization processes, indicating its utility in creating polymers with specific properties. This application is significant in the field of polymer chemistry and material development (Bakkali-Hassani et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-(oxolan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6-3-2-4-8-6;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFASQTDHYKLZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)

![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)
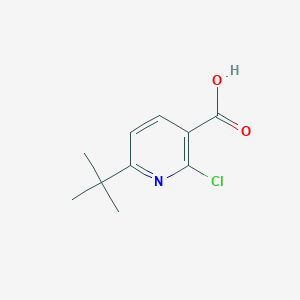
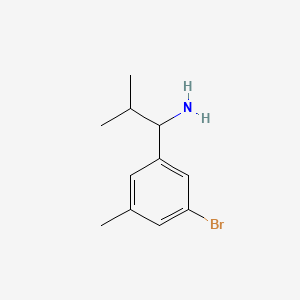
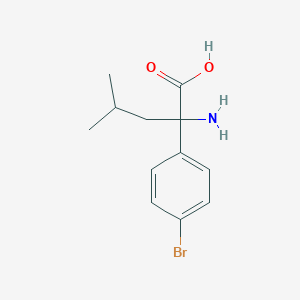
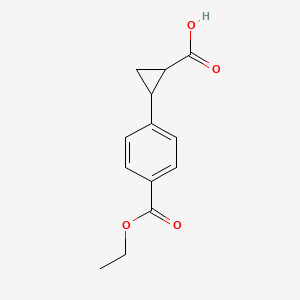
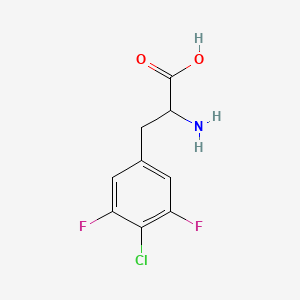

![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)

![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
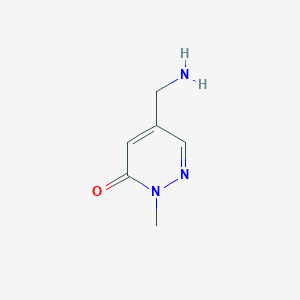
amine](/img/structure/B1407427.png)